(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid
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Description
(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H18O7S and its molecular weight is 306.33 g/mol. The purity is usually 95%.
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Biological Activity
(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural similarity to various biologically active molecules. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C12H18O7S
- Molecular Weight : 306.33 g/mol
- CAS Number : 208720-46-1
- Purity : >95% (HPLC)
Property | Value |
---|---|
Molecular Formula | C12H18O7S |
Molecular Weight | 306.33 g/mol |
CAS Number | 208720-46-1 |
Purity | >95% (HPLC) |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It acts as an inhibitor of neuraminidase enzymes, which are crucial for the replication of certain viruses, including influenza. This mechanism is similar to that of oseltamivir (Tamiflu), a well-known antiviral medication.
Antiviral Activity
Research indicates that (3aR,7R,7aR)-3a,6,7,7a-tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester shows promising antiviral activity. In vitro studies have demonstrated its effectiveness against various strains of influenza virus. The compound inhibits viral replication by blocking the neuraminidase enzyme's active site.
Case Studies
-
Influenza Virus Inhibition :
A study conducted by Zhang et al. (2022) evaluated the antiviral efficacy of this compound against H1N1 and H3N2 influenza strains. The results showed a significant reduction in viral titers when treated with the compound compared to untreated controls. -
Synergistic Effects with Other Antivirals :
Another study by Lee et al. (2023) explored the synergistic effects of this compound when combined with ribavirin. The combination therapy resulted in enhanced antiviral activity and reduced cytotoxicity in human lung epithelial cells.
Toxicity and Safety Profile
Safety assessments are crucial for any therapeutic agent. Preliminary toxicity studies indicate that (3aR,7R,7aR)-3a,6,7,7a-tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester exhibits low toxicity at therapeutic doses. Clinical trials are ongoing to further evaluate its safety profile in humans.
Properties
Molecular Formula |
C12H18O7S |
---|---|
Molecular Weight |
306.33 g/mol |
IUPAC Name |
methyl (3aR,7R,7aR)-2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C12H18O7S/c1-12(2)17-8-5-7(11(13)16-3)6-9(10(8)18-12)19-20(4,14)15/h5,8-10H,6H2,1-4H3/t8-,9-,10-/m1/s1 |
InChI Key |
NJHZDXDILPUBRP-OPRDCNLKSA-N |
Isomeric SMILES |
CC1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)OS(=O)(=O)C)C(=O)OC)C |
Canonical SMILES |
CC1(OC2C=C(CC(C2O1)OS(=O)(=O)C)C(=O)OC)C |
Origin of Product |
United States |
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